3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea
Description
Benzodioxole Derivatives
The 2H-1,3-benzodioxole moiety (C₆H₄O₂) is a bicyclic system featuring a benzene ring fused to a 1,3-dioxole ring. This structure is electron-rich due to the oxygen atoms’ lone pairs, influencing π-π stacking interactions in supramolecular chemistry. In the target compound, the benzodioxole group contributes to:
- Enhanced lipophilicity (logP ≈ 2.1, estimated via XLogP3)
- Potential hydrogen-bonding via the dioxole oxygen atoms
Bipyridine Derivatives
The [2,4'-bipyridine] system (C₁₀H₈N₂) consists of two pyridine rings connected at positions 2 and 4'. This arrangement creates a conjugated π-system with distinct electronic properties:
- Coordination chemistry : The bipyridine’s nitrogen atoms can act as ligands for transition metals.
- Planarity : The 2,4' linkage imposes a non-coplanar geometry, reducing steric hindrance compared to 2,2'-bipyridines.
Table 3: Structural Comparison of Core Moieties
| Feature | Benzodioxole | 2,4'-Bipyridine |
|---|---|---|
| Aromatic System | Benzene + 1,3-dioxole | Two pyridine rings |
| Electron Density | Electron-rich (O donors) | Electron-deficient (N atoms) |
| Common Applications | Bioactive compounds | Catalysis, ligands |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(23-15-1-2-17-18(10-15)26-12-25-17)22-11-13-3-8-21-16(9-13)14-4-6-20-7-5-14/h1-10H,11-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZFDMOHRVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a bipyridine structure through a urea functional group. Its chemical formula is , with a molecular weight of approximately 344.35 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Microtubule Formation : Similar compounds have shown the ability to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is significant in the context of cancer treatment as it can prevent cell division and promote apoptosis in rapidly dividing cells .
- Antiproliferative Activity : Studies indicate that derivatives of benzodioxole exhibit antiproliferative effects against various cancer cell lines, including HeLa and glioblastoma cells. The activity often correlates with specific substitutions on the benzodioxole ring, which influence binding affinity and efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 5.0 | Microtubule inhibition |
| Antiproliferative | U87MG | 7.33 | Cell cycle arrest |
| Antimicrobial | M. tuberculosis | 10.0 | Disruption of bacterial cell wall |
| Cytotoxicity | Normal fibroblasts | >20 | Selective toxicity |
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that a related compound showed significant cytotoxicity against HeLa cells, with an IC50 value of 5 µM. The mechanism was attributed to the inhibition of microtubule dynamics, leading to G2/M phase arrest. This suggests that modifications in the benzodioxole structure can enhance anticancer properties .
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, derivatives exhibited notable activity against Mycobacterium tuberculosis with an IC50 value of 10 µM. This highlights the potential for developing new treatments for resistant strains of tuberculosis by leveraging the structural characteristics of benzodioxole derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by interfering with metalloproteins critical for tumor development. For instance, a series of bipyridine derivatives demonstrated enhanced cytotoxicity against different cancer cell lines due to their ability to disrupt metalloprotein function essential for cancer cell survival.
Antimicrobial Properties
Emerging evidence suggests that this compound may possess antimicrobial properties. Similar urea derivatives have been investigated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications in urea derivatives have been shown to enhance antibacterial activity, indicating potential therapeutic applications in treating infections.
Metal Ion Chelation
The bipyridine structure allows for the formation of stable complexes with transition metals. This chelation can modulate the activity of metal-dependent enzymes and proteins, influencing cellular metabolism and signaling pathways. Such interactions are crucial in developing agents that target metalloproteins involved in disease processes.
Case Studies
- Antitumor Mechanism Investigation : A study focused on the antitumor effects of bipyridine-containing compounds revealed that specific modifications led to increased efficacy against cancer cell lines. The mechanism was attributed to the inhibition of metalloproteins involved in tumor progression.
- Antimicrobial Activity Evaluation : Research on urea derivatives highlighted their antibacterial effects against pathogenic bacteria. The study found that compounds with specific substitutions exhibited enhanced activity, suggesting avenues for drug development.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis of 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,4'-bipyridine]-4-yl}methyl)urea with structurally or functionally related compounds:
Table 1: Key Comparisons
Key Findings
Structural Diversity: The target compound’s bipyridine-methyl group distinguishes it from classical urea-based drugs like Sorafenib, which rely on aryl groups for target binding. Bipyridine may enable metal coordination or enhanced π-π interactions, though this remains speculative without direct biochemical data. Unlike Linifanib, which uses a quinoline-indole system for kinase inhibition, the benzodioxole moiety in the target compound could confer improved metabolic stability but reduced hydrophilicity .
Functional Implications: Solubility: The predicted LogP (~2.5) suggests moderate lipophilicity, comparable to coumarin but lower than Sorafenib or Linifanib. This may limit its utility in aqueous biological systems unless formulated with solubilizing agents. Fragrance vs. Therapeutic Use: While the compound is listed as a fragrance component, its urea backbone contrasts with traditional fragrance molecules like citral or linalyl acetate, which lack nitrogen-based functional groups .
Synthetic Challenges: The synthesis of bipyridine-linked ureas (as in the target compound) often requires palladium-catalyzed cross-coupling, similar to the methods described for pyrimidopyrimidinone derivatives . However, scalability and purity data are absent in available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
